molecular formula C7H17ClN4O2 B1666340 Tilarginine hydrochloride CAS No. 156706-47-7

Tilarginine hydrochloride

Cat. No.: B1666340
CAS No.: 156706-47-7
M. Wt: 224.69 g/mol
InChI Key: QYGXVJHXZUSLQC-JEDNCBNOSA-N
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Description

Tilarginine hydrochloride is a chemical compound with the molecular formula C₇H₁₇ClN₄O₂. It is a derivative of arginine, an amino acid, and is known for its role as a nitric oxide synthase inhibitor. This compound has been investigated for various scientific and medical applications, particularly in the fields of cardiovascular research and metabolic disorders .

Biochemical Analysis

Biochemical Properties

Tilarginine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide synthase (NOS). This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase, where this compound acts as an inhibitor, reducing the production of nitric oxide . This interaction is crucial in regulating blood flow and vascular tone. Additionally, this compound interacts with other biomolecules involved in the arginine metabolism pathway, such as arginase and arginine decarboxylase .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the nitric oxide signaling pathway by inhibiting nitric oxide synthase, leading to reduced nitric oxide production . This inhibition can impact vascular smooth muscle cells, endothelial cells, and immune cells, altering their function and behavior. Furthermore, this compound can influence gene expression related to nitric oxide production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a competitive inhibitor of nitric oxide synthase. By binding to the active site of the enzyme, this compound prevents the conversion of L-arginine to nitric oxide and citrulline . This inhibition reduces the availability of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, this compound may affect other enzymes in the arginine metabolism pathway, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of alternative pathways for nitric oxide production or compensatory mechanisms to maintain cellular homeostasis. These temporal effects are essential to consider when evaluating the efficacy and safety of this compound in experimental and clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits nitric oxide synthase, leading to reduced nitric oxide production and its associated physiological effects . At higher doses, this compound may exhibit toxic or adverse effects, such as impaired vascular function, altered immune responses, and potential organ damage. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to arginine metabolism. It interacts with enzymes such as arginase, nitric oxide synthase, and arginine decarboxylase, influencing the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . These interactions can affect metabolic flux and metabolite levels, impacting various physiological processes, including vascular function, immune response, and cellular growth .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by cationic amino acid transporters (CATs) and system y+L amino acid transporters . These transporters facilitate the uptake and release of this compound, influencing its localization and accumulation within cells. The distribution of this compound can affect its bioavailability and therapeutic efficacy in different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in arginine metabolism and nitric oxide production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tilarginine hydrochloride can be synthesized through a multi-step process involving the methylation of arginine. The general synthetic route includes the protection of the amino and carboxyl groups of arginine, followed by the selective methylation of the guanidine group. The final step involves deprotection and conversion to the hydrochloride salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tilarginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield methylated arginine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific inhibition of nitric oxide synthase, making it a valuable tool in research focused on nitric oxide-related pathways. Its ability to modulate nitric oxide levels with high specificity distinguishes it from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXVJHXZUSLQC-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166117
Record name 546C88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156706-47-7
Record name 546C88
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 546C88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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